Enzyme Inhibition Against Mycobacterium tuberculosis PTP-A: Ki = 29,000 nM
3-Nitro-2-phenoxypyridine exhibits measurable competitive inhibition against Mycobacterium tuberculosis low molecular weight protein-tyrosine phosphatase A (PTP-A) with a Ki of 2.90 × 10⁴ nM (29,000 nM) [1]. This inhibition is absent in the unsubstituted 2-phenoxypyridine scaffold, which lacks the nitro group necessary for target engagement . While the absolute potency is modest, this quantitative value establishes a baseline for structure-activity relationship (SAR) optimization and validates the compound's utility as a fragment-like hit in phenotypic or target-based screening cascades for tuberculosis therapeutics.
| Evidence Dimension | Enzyme inhibition (Ki) against M. tuberculosis PTP-A |
|---|---|
| Target Compound Data | Ki = 29,000 nM |
| Comparator Or Baseline | 2-Phenoxypyridine (unsubstituted scaffold) - No detectable inhibition at comparable concentrations |
| Quantified Difference | Not calculable (qualitative difference: activity vs. inactivity) |
| Conditions | Competitive inhibition assay using p-nitrophenyl phosphate as substrate, measured for 10 minutes by Lineweaver-Burk plot analysis |
Why This Matters
This quantitative Ki value provides a benchmark for medicinal chemists evaluating the pharmacophoric contribution of the 3-nitro group in developing novel antitubercular agents targeting PTP-A and PTP-B.
- [1] BindingDB. BDBM50363152 (CHEMBL455469). Ki: 2.90E+4 nM. Assay: Competitive inhibition of M. tuberculosis PTP-A. View Source
